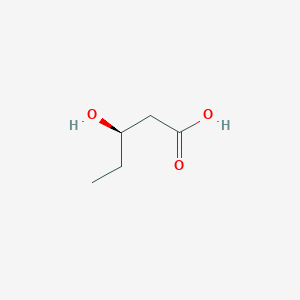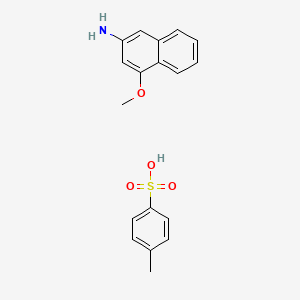
Propan-2-ol;trichloromolybdenum
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Propan-2-ol is typically produced by the hydration of propene in the presence of an acid catalyst, such as sulfuric acid, followed by hydrolysis . Another method involves the hydrogenation of acetone . Trichloromolybdenum can be synthesized by reacting molybdenum trioxide with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of propan-2-ol involves the direct hydration of propene using water and an acid catalyst at high temperatures and pressures . Trichloromolybdenum is produced by the chlorination of molybdenum metal or molybdenum compounds in the presence of chlorine gas .
化学反応の分析
Types of Reactions
Propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . It can be oxidized to acetone using oxidizing agents such as chromic acid or by dehydrogenation over a heated copper catalyst . Trichloromolybdenum participates in coordination and substitution reactions, forming complexes with various ligands .
Common Reagents and Conditions
Oxidation of Propan-2-ol: Chromic acid, copper catalyst.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenation reactions using halogenating agents.
Major Products
Oxidation: Acetone.
Reduction: Propane.
Substitution: Various halogenated derivatives.
科学的研究の応用
Propan-2-ol is widely used as a solvent in the pharmaceutical, cosmetic, and electronics industries . It is also used in the production of disinfectants and antiseptics . Trichloromolybdenum is utilized in catalysis, particularly in the polymerization of olefins and in the synthesis of fine chemicals . It also finds applications in materials science and coordination chemistry .
作用機序
Propan-2-ol exerts its effects primarily through its ability to disrupt cell membranes, leading to cell lysis and death . It is effective against a wide range of microorganisms, including bacteria and fungi . Trichloromolybdenum acts as a catalyst in various chemical reactions, facilitating the formation and breaking of chemical bonds through coordination with reactant molecules .
類似化合物との比較
Similar Compounds
1-Propanol: Another alcohol with similar solvent properties but different boiling points and toxicity levels.
Ethanol: Commonly used as a solvent and disinfectant, but with different chemical and physical properties.
2-Butanol: Similar in structure to propan-2-ol but with a longer carbon chain.
Uniqueness
Propan-2-ol is unique due to its widespread use as a solvent and disinfectant, its relatively low toxicity, and its effectiveness against a broad spectrum of microorganisms . Trichloromolybdenum is unique in its ability to form stable complexes with various ligands, making it valuable in catalysis and materials science .
特性
IUPAC Name |
propan-2-ol;trichloromolybdenum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H8O.3ClH.Mo/c2*1-3(2)4;;;;/h2*3-4H,1-2H3;3*1H;/q;;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWWBSIISOXHDE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.Cl[Mo](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl3MoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















